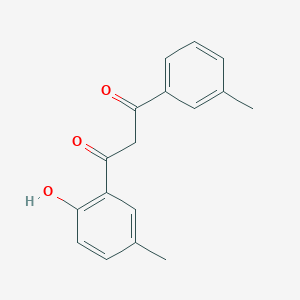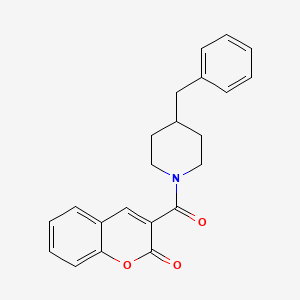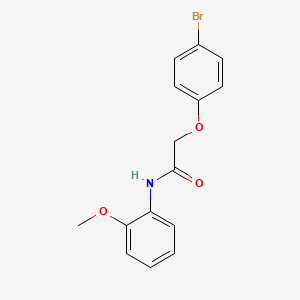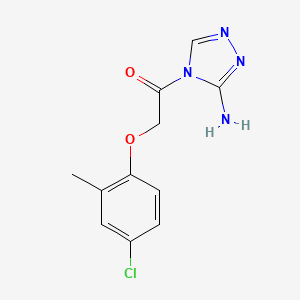![molecular formula C14H14Cl2NO2P B5846995 5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline](/img/structure/B5846995.png)
5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro group, a chlorophenoxy group, and a methylphosphoryl group attached to a methylaniline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxy-methylphosphoryl chloride: This intermediate is synthesized by reacting 4-chlorophenol with phosphorus oxychloride under controlled conditions.
Formation of 5-chloro-2-methylaniline: This compound is prepared by chlorination of 2-methylaniline using chlorine gas or a chlorinating agent.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxy-methylphosphoryl chloride with 5-chloro-2-methylaniline in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols depending on the reduction conditions.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular membranes, leading to membrane destabilization and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(4-chlorophenoxy)phenol: Known for its use as a biocide and disinfectant.
2,4-dichlorophenoxyacetic acid: A widely used herbicide.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar structural features.
Uniqueness
5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline is unique due to its combination of chloro, chlorophenoxy, and methylphosphoryl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-chloro-N-[(4-chlorophenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2NO2P/c1-10-3-4-12(16)9-14(10)17-20(2,18)19-13-7-5-11(15)6-8-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVJJSRZSJHYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)
![1-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5846940.png)


![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
![N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B5846989.png)
![N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5846990.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5847002.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)
![ethyl 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidine-4-carboxylate](/img/structure/B5847021.png)
